(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide
Description
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structural features, including a cyano group, an ethoxy group, a hydroxy group, and an iodine atom attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-2-24-16-10-12(9-15(19)17(16)22)8-13(11-20)18(23)21-14-6-4-3-5-7-14/h3-10,22H,2H2,1H3,(H,21,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJCXOZIAHOGJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde through iodination and subsequent ethoxylation of a suitable phenol derivative.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The nitrile intermediate undergoes amidation with aniline under appropriate conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or quinone derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products:
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide: Contains two hydroxy groups instead of one ethoxy and one hydroxy group.
Uniqueness:
- The presence of the iodine atom and the ethoxy group in (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide distinguishes it from other similar compounds.
- These structural features may contribute to its unique reactivity and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
